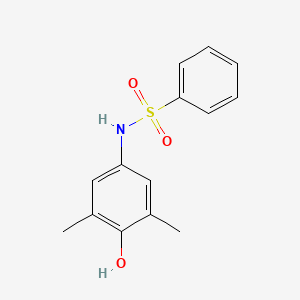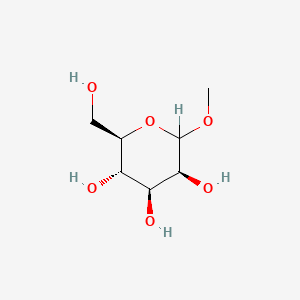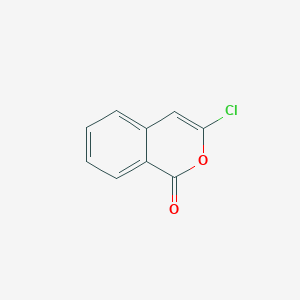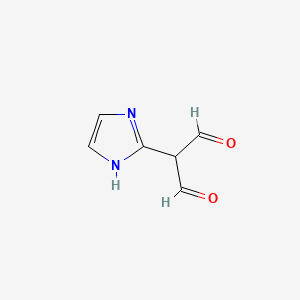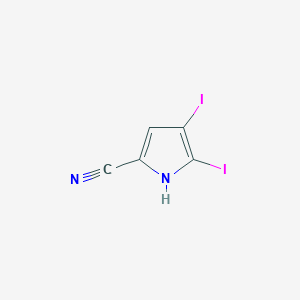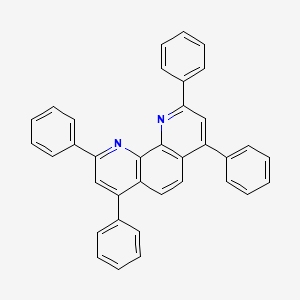
2,4,7,9-Tetraphenyl-1,10-phenanthroline
Übersicht
Beschreibung
“2,4,7,9-Tetraphenyl-1,10-phenanthroline” is a chemical compound with the molecular formula C36H24N2 . It is a derivative of phenanthroline, a heterocyclic organic compound .
Synthesis Analysis
The synthesis of “2,4,7,9-Tetraphenyl-1,10-phenanthroline” could potentially involve direct C-H functionalization of phenanthrolines . This method is capable of directly installing primary, secondary as well as tertiary amides . This is a significant improvement on the previous direct method, which was limited to primary amides . The metal-, light-, and catalyst-free Minisci-type reaction is cheap, operationally simple, and scalable .Molecular Structure Analysis
The molecular structure of “2,4,7,9-Tetraphenyl-1,10-phenanthroline” consists of a phenanthroline core with four phenyl groups attached at the 2, 4, 7, and 9 positions . The molecular weight of the compound is 484.59 .Chemical Reactions Analysis
As a derivative of phenanthroline, “2,4,7,9-Tetraphenyl-1,10-phenanthroline” may act as a metal-chelating agent . It could potentially form complexes with transition metals .Wissenschaftliche Forschungsanwendungen
DNA Binding and Biological Activity
A study by Brodie, Collins, and Aldrich-Wright (2004) investigated the relationship between molecular structure and biological activity of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline. The research found variations in cytotoxicities with different methylation, highlighting the biological activity of these compounds in the context of DNA binding and potential anticancer properties (Brodie, Collins, & Aldrich-Wright, 2004).
Extraction of Uranium and Actinides
Zhang, Yuan, Chai, and Shi (2018) explored the relationship between properties and substitute groups of DAPhen ligand in the context of UO22+ extraction from acidic solutions. Their findings suggest potential applications of these ligands in nuclear waste treatment and actinide separation, contributing significantly to nuclear chemistry (Zhang, Yuan, Chai, & Shi, 2018).
Electrochemistry and Sensing Applications
Gayathri and Kumar (2014) investigated the electrochemical behavior of 1,10-phenanthroline on multiwalled carbon nanotube surfaces. Their research has implications for the selective recognition of copper ions and hydrogen peroxide sensing, highlighting the role of 1,10-phenanthroline derivatives in electrochemistry and sensor development (Gayathri & Kumar, 2014).
Chemosensing of Cations and Anions
Alreja and Kaur (2016) reviewed recent developments in 1,10-phenanthroline ligands as chemosensors for cations and anions. This research demonstrates the versatility of phenanthroline derivatives in environmental and biological sensing applications, contributing to the field of analytical chemistry (Alreja & Kaur, 2016).
Photocatalytic Behavior
Cetin, Hodson, Hart, Cordes, Findlater, Casadonte, Cozzolino, and Mayer (2017) explored the photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes. Their study contributes to understanding the catalytic applications of these complexes, potentially influencing fields like renewable energy and environmental remediation (Cetin et al., 2017).
Synthesis and Characterization of Novel Compounds
Li, Qin, You, Cong, and Lan (2013) developed a synthetic protocol for aryl functionalized phenanthrolines, indicating the potential for creating novel compounds with applications in materials science and catalysis (Li et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4,7,9-tetraphenyl-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2/c1-5-13-25(14-6-1)31-23-33(27-17-9-3-10-18-27)37-35-29(31)21-22-30-32(26-15-7-2-8-16-26)24-34(38-36(30)35)28-19-11-4-12-20-28/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSGGWMVDAECFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574450 | |
| Record name | 2,4,7,9-Tetraphenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51786-73-3 | |
| Record name | 2,4,7,9-Tetraphenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

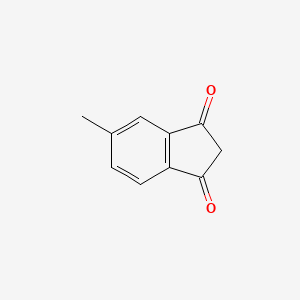
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-dodecyl-, bromide](/img/structure/B3053103.png)


